Physicochemical properties of 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole
Physicochemical properties of 3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole. As experimental data for this specific molecule is not extensively available in public literature, this document serves as both a predictive analysis and a methodological framework for its empirical characterization. We will deconstruct the molecule's structural components to forecast its key drug-like properties. More importantly, this guide provides detailed, field-proven experimental protocols for the precise measurement of its lipophilicity (logP/logD), aqueous solubility, ionization constant (pKa), and thermal stability. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding and practical approach to characterizing novel chemical entities.
Introduction and Structural Rationale
3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a substituted pyrazole of significant interest in synthetic and medicinal chemistry. The molecule's architecture can be dissected into two key pharmacophoric components:
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3-Iodopyrazole Core: This moiety is a versatile synthetic intermediate. The iodine atom at the 3-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities. Pyrazole rings are privileged structures in drug discovery, known for their roles in a wide range of biologically active compounds.[1][2][3]
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1-[(Oxolan-2-yl)methyl] Substituent (Tetrahydrofurfuryl group): The N-alkylation with a tetrahydrofurfuryl group is a strategic choice to modulate physicochemical properties. This group can enhance aqueous solubility and introduce a chiral center, potentially influencing binding interactions with biological targets. Its presence can also impact metabolic stability and cell permeability.[4]
Given the scarcity of empirical data, a primary objective for any research program involving this molecule is the thorough determination of its physicochemical profile. These properties are critical as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its suitability as a drug candidate or chemical probe.[5]
In-Silico Physicochemical Profile (Predictive Analysis)
Prior to embarking on laboratory work, computational modeling provides a valuable, resource-efficient forecast of a molecule's properties. These predictions are derived from Quantitative Structure-Property Relationship (QSPR) models, which use the chemical structure to estimate various parameters.[6][7][8] The following table summarizes the predicted physicochemical properties for 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₁IN₂O | Defines the elemental composition. |
| Molecular Weight | 278.09 g/mol | Influences diffusion and permeability; within "drug-like" space. |
| logP (Octanol/Water) | ~1.5 - 2.5 | A measure of lipophilicity; impacts solubility, permeability, and protein binding. |
| Aqueous Solubility (logS) | ~ -2.0 to -3.0 | Predicts solubility in water (mg/mL); critical for formulation and bioavailability. |
| pKa (Most Basic) | ~1.5 - 2.5 | Pyrazole nitrogen is weakly basic; influences ionization state at physiological pH. |
| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 ether O) | Influences solubility and target binding. |
| Topological Polar Surface Area | ~45-55 Ų | Correlates with membrane permeability. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and target binding entropy. |
Causality Insight: The predicted logP value suggests a compound with balanced lipophilicity. The tetrahydrofurfuryl group's ether oxygen acts as a hydrogen bond acceptor, which should confer more favorable solubility compared to a simple alkyl chain, yet the molecule remains predominantly lipophilic. The predicted low pKa indicates the pyrazole ring is very weakly basic and will be overwhelmingly neutral at physiological pH (7.4), meaning its lipophilicity will be best described by logP rather than logD. These predictions must be validated experimentally.
Experimental Protocols for Physicochemical Characterization
The following sections provide self-validating, step-by-step protocols for the empirical determination of the most critical physicochemical properties.
Lipophilicity: Partition Coefficient (logP) Determination by HPLC
Rationale: The n-octanol/water partition coefficient (logP) is the gold standard for measuring lipophilicity. While the traditional shake-flask method (OECD 107) is effective, the HPLC method (OECD 117) is often preferred for initial characterization due to its speed, lower sample consumption, and robustness against impurities.[9][10] It determines logP by correlating the compound's retention time on a reverse-phase HPLC column with those of known logP standards.
Experimental Protocol:
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Preparation of Standards: Prepare a series of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound (e.g., from 0.5 to 4.0). Dissolve each in the mobile phase.
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Test Compound Preparation: Prepare a 1 mg/mL stock solution of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.
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HPLC Conditions:
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic mixture of acetonitrile and water, adjusted to ensure retention times are within a reasonable window (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector set to an appropriate wavelength for the pyrazole core (e.g., 220 nm).
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Temperature: 25 °C.
-
-
Calibration Curve Construction: Inject each standard individually and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil). Plot logP vs. log(k) for the standards. A linear regression should yield a correlation coefficient (R²) > 0.98.
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Sample Analysis: Inject the test compound and determine its capacity factor (log k_test).
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logP Calculation: Interpolate the logP of the test compound using the linear equation from the calibration curve.
Caption: HPLC-based workflow for logP determination.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a cornerstone property influencing oral bioavailability and formulation. The shake-flask method (OECD 105) is a definitive technique that measures the saturation concentration of a compound in water at a specific temperature.[11][12][13]
Experimental Protocol:
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Sample Preparation: Add an excess amount of solid 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole to a glass vial (e.g., 5 mg to 2 mL of purified water or a relevant buffer like PBS, pH 7.4). The solid ensures that saturation is reached.
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Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is achieved. A preliminary time-to-equilibrium study can be run by taking samples at 4, 8, 16, and 24 hours to confirm the concentration has plateaued.
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Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant is highly recommended. Filtration may be used, but one must validate that the compound does not adsorb to the filter membrane.
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Quantification:
-
Prepare a calibration curve using known concentrations of the test compound dissolved in an appropriate organic solvent (e.g., acetonitrile).
-
Dilute an aliquot of the saturated aqueous supernatant with the same organic solvent.
-
Analyze the diluted sample and the standards by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration.
-
-
Calculation: Use the calibration curve to determine the concentration in the diluted sample and back-calculate the concentration in the original saturated supernatant. The result is typically expressed in µg/mL or mM.
Caption: Shake-flask workflow for aqueous solubility.
Ionization Constant (pKa) Determination
Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For the pyrazole core, we are interested in its weak basicity (the pKa of its conjugate acid). Potentiometric titration is a classic and highly accurate method for pKa determination, provided the compound has sufficient solubility in water.[14][15]
Experimental Protocol:
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Instrument Setup: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-5 mM). The presence of an inert salt like KCl minimizes fluctuations in activity coefficients.
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Slowly titrate the solution with a standardized, carbonate-free acid titrant (e.g., 0.1 M HCl) using a precision burette or auto-titrator.
-
Record the pH value after each incremental addition of titrant. Add smaller increments near the equivalence point where the pH changes most rapidly.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. This can be determined by finding the equivalence point (the steepest point of the curve, found via the first derivative) and then reading the pH at half that volume of added titrant.
-
Specialized software can be used for more precise calculation using Gran plots or non-linear regression analysis of the entire curve.
-
Causality Insight: Because the predicted pKa is very low (~1.5-2.5), the titration must be performed carefully at the low end of the pH scale. If solubility in the acidic range is poor, a co-solvent (e.g., methanol, DMSO) may be required. The pKa value determined in a co-solvent system is an apparent pKa (pKa_app) and requires extrapolation (e.g., via a Yasuda-Shedlovsky plot) to determine the true aqueous pKa.
Conclusion and Forward Outlook
The physicochemical properties of 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole dictate its potential utility in drug discovery and chemical biology. The in-silico analysis presented here provides a foundational hypothesis: a molecule of moderate molecular weight, balanced lipophilicity, and low basicity. However, these computational predictions are not a substitute for rigorous experimental validation.
The protocols detailed in this guide provide a clear and robust pathway for determining the aqueous solubility, lipophilicity, and ionization constant of this compound. Accurate empirical data for these parameters are indispensable for building reliable structure-activity relationships (SAR), optimizing ADME properties, and developing sound formulation strategies. It is through this synergy of prediction and precise experimentation that the true potential of novel chemical entities can be unlocked.
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